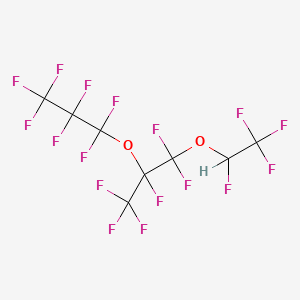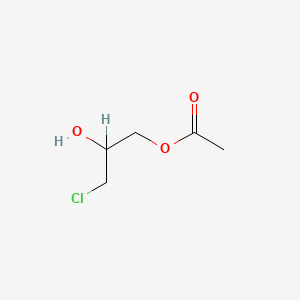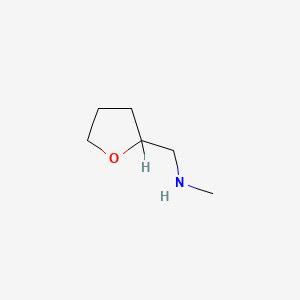
2H-Perfluoro-5-methyl-3,6-dioxanonane
Vue d'ensemble
Description
Perfluorinated compounds are a unique class of chemicals that have found extensive use due to their exceptional properties, such as high thermal stability, chemical inertness, and the ability to lower surface tension significantly. The compound "2H-Perfluoro-5-methyl-3,6-dioxanonane" is not directly mentioned in the provided papers, but related perfluorinated structures and their derivatives have been synthesized and studied, which can offer insights into the properties and behaviors of similar compounds .
Synthesis Analysis
The synthesis of perfluorinated compounds often involves direct fluorination or esterification processes. For instance, perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid ester fluorocarbon surfactants were synthesized by esterification of a specific acid fluoride with alcohols of varying chain lengths . Similarly, perfluoro-1,2-dioxolane was prepared by fluorination of a difluoropropanedioyl difluoride with elemental fluorine . These methods indicate that the synthesis of "this compound" would likely involve similar fluorination techniques or functional group transformations .
Molecular Structure Analysis
The molecular structure of perfluorinated compounds is characterized by the presence of carbon-fluorine bonds, which are among the strongest in organic chemistry. Studies on perfluoro-1,2-dioxolane revealed a half-chair conformation with specific geometric parameters obtained through electron diffraction and ab initio calculations . This suggests that "this compound" would also exhibit a unique and stable molecular structure due to the influence of fluorine atoms .
Chemical Reactions Analysis
Perfluorinated compounds can undergo various chemical reactions, including nucleophilic substitution, as seen with perfluoro-(3,6-dihydro-2-methyl-2H-1,2-oxazine) . The reactivity of such compounds is often influenced by their electronic structure, which can lead to selectivity in the formation of substitution products. The stability of these compounds under thermal and photolytic conditions is also notable, which can be attributed to negative hyperconjugation and partial aromaticity .
Physical and Chemical Properties Analysis
The physical and chemical properties of perfluorinated compounds are remarkable. They exhibit low surface tension and can significantly reduce the surface tension of organic solvents . The critical micelle concentrations and the arrangements of these surfactants at the air/solvent interface have been studied, indicating their potential applications in various industries . The enthalpies of formation of perfluorinated acids have been measured, providing insights into the thermodynamic stability of these compounds . Additionally, the gas permeation, diffusion, sorption, and free volume of polymers based on perfluorinated dioxoles have been characterized, demonstrating their suitability for membrane gas separations .
Applications De Recherche Scientifique
Polymerization and Structural Properties
2H-Perfluoro-5-methyl-3,6-dioxanonane is studied in the context of polymerization, particularly in forming polymers with specific structural fragments. For example, a study by Krukovsky (2017) focused on the polymerization of perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid triethoxysilylpropylamide, revealing the formation of both ramified and linear sections in the macromolecule. This polymer exhibited an amorphous structure and was insoluble in various solvents. Additionally, thermal decomposition led to the formation of monohydro-derivatives and coke residue, highlighting its thermal properties (Krukovsky, 2017).
Thermodynamic Characteristics
Lukyanova and Papina (2013) measured the combustion energies of related compounds to calculate their standard enthalpies of formation. This research is critical for understanding the thermodynamic properties of perfluoro acids, providing insights into the stability and reactivity of these compounds (Lukyanova & Papina, 2013).
Optical Properties and Applications
Sokolov et al. (2019) synthesized copolymers using high-pressure techniques without initiators. These copolymers, which included perfluoro-5-methyl-3,6-dioxanon-1-ene, exhibited high optical transparency and a non-monotonic refractive index. Such materials are potentially useful for fabricating optical fibers and integrated optical waveguides (Sokolov et al., 2019).
Chemical Stability and Reactions
Carson and Roberts (1986) explored the reactions of perfluoro-(3,6-dihydro-2-methyl-2H-1,2-oxazine) with various nucleophiles. This study is significant in understanding the chemical behavior of perfluoro compounds under different conditions and their potential applications in synthetic chemistry (Carson & Roberts, 1986).
Surface Activity and Surfactant Properties
Research by Han et al. (2009) involved synthesizing a series of fluorocarbon surfactants, highlighting their low surface tension and ability to reduce surface tensions in various organic solvents. Such studies are vital for developing new materials with specific surface properties, potentially useful in industrial applications (Han et al., 2009).
Safety and Hazards
Propriétés
IUPAC Name |
1,1,1,2,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-3-(1,2,2,2-tetrafluoroethoxy)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HF17O2/c9-1(2(10,11)12)26-8(24,25)4(15,6(19,20)21)27-7(22,23)3(13,14)5(16,17)18/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSYKOPZHYNYSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HF17O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50880192 | |
| Record name | 2H-Perfluoro-5-methyl-3,6-dioxanonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50880192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Propane, 1-[1-[difluoro(1,2,2,2-tetrafluoroethoxy)methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2,3,3,3-heptafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
3330-14-1 | |
| Record name | 1-[1-[Difluoro(1,2,2,2-tetrafluoroethoxy)methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2,3,3,3-heptafluoropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3330-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propane, 1-(1-(difluoro(1,2,2,2-tetrafluoroethoxy)methyl)-1,2,2,2-tetrafluoroethoxy)-1,1,2,2,3,3,3-heptafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003330141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 1-[1-[difluoro(1,2,2,2-tetrafluoroethoxy)methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2,3,3,3-heptafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2H-Perfluoro-5-methyl-3,6-dioxanonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50880192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride](/img/structure/B1294521.png)




![Octahydro-1h-cyclopenta[b]pyridine](/img/structure/B1294527.png)
